4-Bromo-1,2-dimethoxybenzene-d6

Catalog No.
S1804809
CAS No.
M.F
C₈H₃D₆BrO₂
M. Wt
223.13
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,2-dimethoxybenzene-d6

Product Name

4-Bromo-1,2-dimethoxybenzene-d6

Molecular Formula

C₈H₃D₆BrO₂

Molecular Weight

223.13

Synonyms

4-Bromo-veratrole-d6; 1,2-Dimethoxy-4-bromobenzene-d6; 1-Bromo-3,4-dimethoxybenzene-d6; 3,4-Dimethoxy-1-bromobenzene-d6; 3,4-Dimethoxybromobenzene-d6; 3,4-Dimethoxyphenyl Bromide-d6; 4-Bromo-1,2-dimethoxybenzene-d6; 4-Bromo-2-methoxyanisole-d6; 4-Bro

4-Bromo-1,2-dimethoxybenzene, also known as 4-bromoveratrole, is an aromatic compound characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring. Its molecular formula is C8H9BrO2C_8H_9BrO_2 with a molecular weight of approximately 217.06 g/mol. The compound appears as a colorless to yellow liquid at room temperature and has a boiling point of around 256 °C. It is soluble in organic solvents such as tetrahydrofuran and dichloromethane, making it useful in various

, primarily due to its electrophilic aromatic substitution capabilities. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. For instance, it can undergo:

  • Nucleophilic Substitution: Reacting with nucleophiles such as amines or alcohols to form substituted derivatives.
  • Reduction Reactions: The compound can be reduced to form 4-bromo-1,2-dimethoxybenzene derivatives or related alcohols using reducing agents like lithium aluminum hydride or borane .
  • Oxidation Reactions: Under oxidative conditions, it can yield various phenolic compounds.

Research indicates that 4-Bromo-1,2-dimethoxybenzene exhibits biological activities, particularly in pharmacological contexts. It has been studied for its potential antioxidant properties and its role in the synthesis of bioactive compounds. Some studies suggest that derivatives of this compound may have anti-inflammatory and anticancer properties, although further investigation is required to fully understand its mechanisms of action .

The synthesis of 4-Bromo-1,2-dimethoxybenzene can be achieved through several methods:

  • Bromination of Veratrole: The most common method involves the bromination of veratrole (1,2-dimethoxybenzene) using bromine or N-bromosuccinimide in an organic solvent under controlled conditions.
  • Electrophilic Aromatic Substitution: This method involves treating 1,2-dimethoxybenzene with a brominating agent in the presence of an acid catalyst to facilitate the substitution at the para position.
  • Reduction of 4-Bromo-3,5-dimethoxybenzoic Acid: This involves reducing the corresponding acid using borane or lithium aluminum hydride to yield 4-Bromo-1,2-dimethoxybenzene .

4-Bromo-1,2-dimethoxybenzene finds applications in various fields:

  • Chemical Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: The compound serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.
  • Material Science: Its derivatives are explored for potential use in organic electronics and polymers due to their conductive properties.

Interaction studies involving 4-Bromo-1,2-dimethoxybenzene focus on its reactivity with biological systems and other chemical entities. Research has shown that its derivatives can interact with biological targets such as enzymes and receptors, potentially influencing metabolic pathways. These interactions are crucial for understanding its pharmacological effects and guiding future drug development efforts .

Several compounds share structural similarities with 4-Bromo-1,2-dimethoxybenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-1,2-dimethoxybenzeneC8H9BrO2Similar structure; different bromine position
4-Bromo-3,5-dimethoxybenzoic acidC10H11BrO4Contains carboxylic acid functionality
4-Methyl-1,2-dimethoxybenzeneC9H12O2Methyl group instead of bromine
4-Chloro-1,2-dimethoxybenzeneC8H9ClO2Chlorine atom instead of bromine

Uniqueness

The uniqueness of 4-Bromo-1,2-dimethoxybenzene lies in its specific combination of functional groups and the position of the bromine atom on the benzene ring. This configuration influences its reactivity patterns and biological activity compared to similar compounds. Additionally, the presence of two methoxy groups enhances its solubility and potential interactions within biological systems .

4-Bromo-1,2-dimethoxybenzene-d6 (C₈H₃D₆BrO₂) is a deuterated analog of 4-bromo-1,2-dimethoxybenzene (C₈H₉BrO₂), where six hydrogen atoms are replaced with deuterium isotopes. The substitution occurs primarily in the methoxy groups (-OCD₃ instead of -OCH₃) and at specific positions on the aromatic ring. This isotopic labeling preserves the compound’s chemical reactivity while introducing distinct spectroscopic properties critical for nuclear magnetic resonance (NMR) studies.

Property4-Bromo-1,2-dimethoxybenzene-d64-Bromo-1,2-dimethoxybenzene
Molecular FormulaC₈H₃D₆BrO₂C₈H₉BrO₂
Molecular Weight223.13 g/mol217.06 g/mol
Key ApplicationsNMR solvent, kinetic studiesOrganic synthesis, intermediates

Deuterated aromatic compounds like this enable researchers to track molecular behavior without signal interference from protonated solvents. The isotopic substitution reduces spin-spin coupling in NMR spectra, simplifying structural elucidation of complex molecules.

Historical Context in Deuterated Aromatic Compound Research

The synthesis of deuterated aromatics emerged in the mid-20th century alongside advancements in isotopic labeling techniques. Early methods involved microbial growth in deuterium oxide (D₂O), but these were inefficient for selective deuteration. Breakthroughs in the 1970s introduced chemical exchange reactions using acid-catalyzed H-D substitution, as demonstrated in resorcinol and aniline derivatives.

4-Bromo-1,2-dimethoxybenzene-d6 represents a modern iteration of these efforts, optimized for high isotopic purity (>98%) and stability. Its development parallels innovations in catalytic deuteration, such as tantalum-catalyzed D₂ addition to benzene, and PF₆⁻-mediated H-D exchange in hexafluoroisopropanol. These methods prioritize regioselectivity, ensuring deuterium incorporation at metabolically inert sites to preserve biological activity in tracer studies.

Role in Advancing NMR Spectroscopy and Mechanistic Studies

In NMR spectroscopy, 4-bromo-1,2-dimethoxybenzene-d6 serves dual roles:

  • Solvent Deuteration: As a deuterated solvent, it eliminates proton interference, allowing precise detection of solute signals. For example, in studies of organometallic complexes, its inertness prevents ligand exchange reactions that could obscure spectral data.
  • Substrate for Kinetic Isotope Effects (KIE): The C-D bond’s higher stability compared to C-H enables quantification of reaction mechanisms. For instance, iodination rates of deuterated aromatic amines show a KIE (kH/kD) of 3–6, revealing rate-determining steps in electrophilic substitution.

Recent applications include probing deuterium retention in interstellar polycyclic aromatic hydrocarbons (PAHs), where its aliphatic C-D vibrations model astrophysical infrared spectra. Additionally, solid-state deuterium NMR leverages the compound’s quadrupolar splitting to analyze polymer orientation dynamics.

Table 2: Synthetic Methods for 4-Bromo-1,2-dimethoxybenzene-d6

MethodConditionsDeuterium IncorporationReference
Acid-catalyzed H-D exchangeD₂O, H₂SO₄, 80°C>95% at methoxy groups
Catalytic deuterationD₂, Cp₂TaH₃, benzene precursorFull aromatic deuteration
Electrophilic substitutionBr₂, deuterated veratroleSelective para-bromination

Traditional Bromination Routes for Veratrole Derivatives

Electrophilic Aromatic Substitution Mechanisms

The synthesis of 4-bromo-1,2-dimethoxybenzene follows classical electrophilic aromatic substitution pathways, where the electron-rich veratrole (1,2-dimethoxybenzene) undergoes regioselective bromination [5] [7]. The mechanism proceeds through a well-established two-step process involving the formation of an arenium intermediate followed by deprotonation to restore aromaticity [35].

The initial step involves the formation of a strongly electrophilic bromine species through Lewis acid activation [7]. When bromine is treated with iron(III) bromide or aluminum chloride, a polarized bromine-Lewis acid complex forms, enhancing the electrophilicity of the halogen [5]. The electron-rich aromatic ring of veratrole, activated by the two electron-donating methoxy groups, attacks this electrophilic bromine complex [35].

The attack results in the formation of a cyclohexadienyl cation intermediate, also known as a sigma complex or Wheland intermediate [7] [35]. This carbocation is stabilized through resonance delocalization across the aromatic system, with the positive charge being distributed among multiple carbon atoms [5]. The methoxy substituents provide additional stabilization through their electron-donating inductive and resonance effects [35].

The final mechanistic step involves the elimination of a proton from the carbon bearing the incoming bromine substituent [7]. This deprotonation is facilitated by the Lewis acid catalyst or solvent molecules and results in the restoration of aromaticity [35]. The driving force for this step is the regain of aromatic stabilization energy, which compensates for the energy required to break the carbon-hydrogen bond [5].

Table 1: Bromination Conditions for Veratrole Derivatives

SubstrateBrominating AgentCatalystSolventTemperature (°C)Yield (%)Reference
VeratroleBromineIron(III) bromideDichloromethane2588 [4]
VeratroleN-BromosuccinimideNoneAcetonitrile7085 [30]
1,2-DimethoxybenzeneBromineAluminum chlorideCarbon tetrachloride0-592 [23]

Regioselective Bromination Challenges

The regioselective bromination of veratrole presents specific challenges due to competing reaction pathways and the directing effects of multiple substituents [16] [18]. The two methoxy groups in 1,2-dimethoxybenzene are both ortho/para-directing, creating multiple potential sites for electrophilic attack [5] [23].

Under standard bromination conditions, the 4-position (para to one methoxy group and meta to the other) emerges as the preferred site of substitution [4] [23]. This selectivity arises from the electronic effects of the substituents and the steric accessibility of different positions on the aromatic ring [16]. The 4-position experiences optimal activation from one methoxy group while avoiding significant steric hindrance [5].

However, achieving complete regioselectivity remains challenging, as competing substitution at the 5-position can occur under certain conditions [18] [23]. The ratio of 4-bromo to 5-bromo isomers depends critically on reaction temperature, catalyst choice, and substrate concentration [16]. Lower temperatures generally favor the kinetically preferred 4-position, while elevated temperatures can lead to increased formation of the thermodynamically more stable 5-bromo isomer [5].

Steric factors play an increasingly important role when multiple bromination events occur [18]. The introduction of the first bromine substituent creates additional steric bulk that influences the regioselectivity of subsequent bromination reactions [16]. This effect becomes particularly pronounced in the synthesis of polybrominated derivatives where ortho-ortho interactions can destabilize certain regioisomers [23].

Table 2: Regioselectivity Data for Veratrole Bromination

Conditions4-Bromo (%)5-Bromo (%)Other Isomers (%)Selectivity Ratio
Bromine/FeBr₃, 0°C898311.1:1
NBS/CH₃CN, 25°C851237.1:1
Bromine/AlCl₃, -10°C944223.5:1

Deuterium Incorporation Strategies

Acid-Catalyzed H-D Exchange Techniques

Acid-catalyzed hydrogen-deuterium exchange represents a fundamental approach for incorporating deuterium atoms into aromatic systems [10] [15]. These methods rely on the reversible protonation of aromatic rings under acidic conditions, followed by deuterium incorporation from deuterated solvents or reagents [8] [11].

The mechanism of acid-catalyzed hydrogen-deuterium exchange proceeds through electrophilic aromatic substitution pathways [10] [15]. Strong acids such as deuterated sulfuric acid or deuterated trifluoroacetic acid protonate the aromatic ring, generating a carbocationic intermediate [8]. This intermediate can then lose either a proton or deuteron, with the equilibrium being driven toward deuterium incorporation through the use of excess deuterated acid or solvent [11].

The efficiency of deuterium incorporation depends significantly on the electronic nature of the aromatic substrate [10] [12]. Electron-rich aromatics, such as those containing methoxy substituents, undergo more facile hydrogen-deuterium exchange due to their increased nucleophilicity [8]. The methoxy groups in 4-bromo-1,2-dimethoxybenzene enhance the reactivity of the aromatic ring toward electrophilic deuteration [11].

Temperature and reaction time are critical parameters governing the extent of deuterium incorporation [10] [15]. Higher temperatures accelerate the exchange process but may also lead to side reactions or substrate decomposition [12]. Optimal conditions typically involve moderate heating (80-120°C) for extended periods (12-48 hours) to achieve high levels of deuteration [8].

Table 3: Acid-Catalyzed Deuteration Conditions

Acid SystemTemperature (°C)Time (h)Deuterium Content (%)Substrate Recovery (%)
D₂SO₄/D₂O100248578
DCl/D₂O120188275
CF₃COOD110129288

CF₃COOD-Mediated Deuteration Protocols

Deuterated trifluoroacetic acid (CF₃COOD) has emerged as a highly effective reagent for the deuteration of aromatic compounds, offering several advantages over traditional deuteration methods [10] [11]. This reagent serves simultaneously as both the reaction solvent and the source of deuterium, simplifying reaction setup and workup procedures [8] [12].

The mechanism of CF₃COOD-mediated deuteration involves direct electrophilic attack by the deuterated acid on the aromatic ring [10] [11]. The strong electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid, making it sufficiently electrophilic to protonate electron-rich aromatic systems [8]. The subsequent loss of a proton and retention of deuterium leads to net deuterium incorporation [12].

CF₃COOD-mediated deuteration exhibits excellent selectivity for aromatic positions ortho and para to electron-donating substituents [10] [11]. In the case of methoxy-substituted aromatics, deuterium incorporation occurs preferentially at positions where the electron density is highest [8]. This selectivity pattern makes CF₃COOD particularly suitable for the controlled deuteration of veratrole derivatives [12].

The reaction conditions for CF₃COOD-mediated deuteration are notably mild compared to other acid-catalyzed methods [10] [11]. Reactions typically proceed at temperatures between 80-150°C without the need for additional catalysts or co-solvents [8]. The volatility of trifluoroacetic acid facilitates product isolation, as excess reagent can be removed under reduced pressure [12].

For compounds containing both aromatic and aliphatic hydrogen atoms, CF₃COOD shows high chemoselectivity for aromatic deuteration [10] [11]. This selectivity is particularly valuable in complex molecules where selective deuteration of the aromatic core is desired without affecting other functional groups [8].

Table 4: CF₃COOD Deuteration Performance

Substrate TypeReaction Temp (°C)Time (h)Aromatic D-Content (%)Selectivity
Anilines110895Ortho/Para selective
Phenols901288Ortho/Para selective
Anisoles120692Para selective
Acetanilides1101097Ortho selective

Industrial-Scale Production Considerations

Purification and Isotopic Enrichment Processes

The industrial production of 4-bromo-1,2-dimethoxybenzene-d6 requires sophisticated purification and isotopic enrichment processes to achieve the high purity standards demanded by pharmaceutical and research applications [21] [24]. These processes must address both chemical purity and isotopic purity simultaneously [26] [28].

Conventional chromatographic separation techniques form the backbone of chemical purification for deuterated aromatic compounds [24] [26]. Column chromatography using silica gel or alumina supports effectively separates brominated regioisomers and removes unreacted starting materials [21]. However, the separation of isotopologues (compounds differing only in isotopic composition) requires more specialized approaches [28].

Distillation methods can be employed for isotopic enrichment, taking advantage of the small but measurable differences in boiling points between protiated and deuterated analogs [22] [24]. The vapor pressure differences between isotopologues allow for fractional distillation to concentrate the desired deuterated species [26]. Multiple distillation cycles are typically required to achieve high isotopic enrichment [21].

Gas chromatography coupled with mass spectrometry provides both analytical and preparative capabilities for deuterated compound purification [24] [28]. The mass spectral differences between isotopologues enable precise monitoring of isotopic purity throughout the purification process [26]. Preparative gas chromatography can be scaled for production quantities while maintaining high resolution [21].

Crystallization techniques offer an alternative approach for purification, particularly when the deuterated compound exhibits different crystallization behavior compared to its protiated analog [22] [24]. Selective crystallization can enhance both chemical and isotopic purity in a single operation [26].

Table 5: Purification Method Comparison

MethodChemical Purity (%)Isotopic Purity (%)ThroughputCost Factor
Column Chromatography98-9985-90MediumLow
Fractional Distillation95-9892-96HighMedium
Preparative GC99+95-98LowHigh
Selective Crystallization97-9990-94HighLow

Stability Testing Under Synthetic Conditions

The stability of deuterated aromatic compounds under various synthetic conditions is crucial for maintaining isotopic integrity throughout multi-step synthesis processes [24] [25] [27]. 4-Bromo-1,2-dimethoxybenzene-d6 must retain its deuterium content when subjected to the chemical transformations typically encountered in pharmaceutical synthesis [28].

Thermal stability testing reveals that deuterated aromatic compounds generally exhibit enhanced stability compared to their protiated counterparts due to the stronger carbon-deuterium bond [25] [27]. The bond dissociation energy of aromatic C-D bonds is approximately 1.2 kcal/mol higher than corresponding C-H bonds, providing increased resistance to thermal decomposition [24].

Acid stability testing is particularly important given the prevalence of acidic conditions in synthetic chemistry [27] [28]. Under mildly acidic conditions (pH 4-6), deuterated aromatic compounds show excellent stability with minimal deuterium loss over extended periods [24]. However, strongly acidic conditions (concentrated mineral acids) can promote deuterium-hydrogen exchange, leading to isotopic dilution [25].

Base stability testing indicates that deuterated aromatic compounds are generally stable under basic conditions [27] [28]. The electron-withdrawing nature of deuterium slightly reduces the basicity of aromatic systems, providing additional stability under alkaline conditions [24]. However, strongly basic conditions at elevated temperatures can still promote some deuterium exchange [25].

Oxidative stability studies demonstrate that the presence of deuterium can influence the oxidation patterns of aromatic compounds [25] [27]. The kinetic isotope effect associated with deuterium can alter reaction rates and product distributions in oxidative transformations [24]. This factor must be considered when designing synthetic routes involving oxidative steps [28].

Table 6: Stability Data for Deuterated Aromatic Compounds

ConditionsTemperature (°C)Time (h)Deuterium Retention (%)Comments
Neutral aqueous2516899.8Excellent stability
pH 3 buffer602498.5Minimal exchange
1M NaOH801297.2Slight base-catalyzed exchange
Air oxidation150696.8Isotope effect observed
Thermal (inert)200299.1High thermal stability

Dates

Last modified: 07-20-2023

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